Fenuron-d5

Descripción general

Descripción

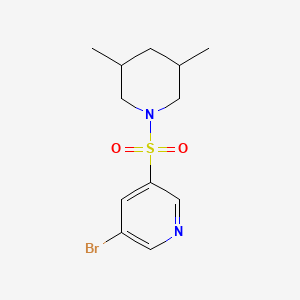

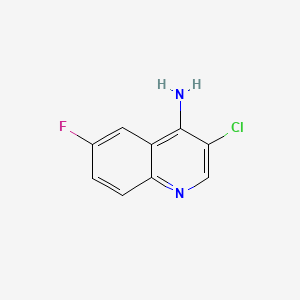

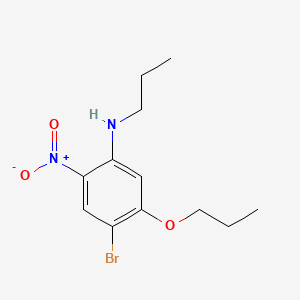

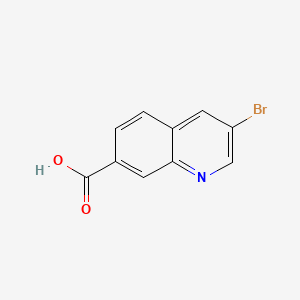

Fenuron-d5 is a derivative of urea, characterized by the presence of a phenyl ring substituted with deuterium atoms

Aplicaciones Científicas De Investigación

Fenuron-d5 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced stability and performance.

Mecanismo De Acción

Target of Action

Fenuron-d5, like Fenuron, primarily targets the photosynthetic process in plants . It inhibits the Hill reaction in photosynthesis, which limits the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes .

Mode of Action

This compound interacts with its targets by inhibiting the photosynthetic electron transport at the photosystem II . This inhibition disrupts the normal photosynthetic process, leading to a decrease in the production of ATP, which is essential for various metabolic processes in plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting the Hill reaction, this compound disrupts the electron transport chain in photosystem II, which in turn affects the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, two crucial molecules for the light-independent reactions of photosynthesis .

Pharmacokinetics

Fenuron, the non-deuterated version of the compound, is known to have a high aqueous solubility and is moderately volatile . It is also moderately persistent in soil systems and has a high potential to leach to groundwater .

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis in plants . This leads to a decrease in the production of ATP and NADPH, which are essential for various metabolic processes in plants . Over time, this can lead to the death of the plant, making this compound an effective herbicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence in soil systems and potential to leach to groundwater suggest that it can remain active in the environment for extended periods . Additionally, its volatility suggests that it can be transported over long distances, potentially affecting non-target plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Fenuron-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dimethylurea: A non-deuterated analog used in organic synthesis and as an intermediate in the production of pharmaceuticals.

1,3-Dimethylurea: Another urea derivative with different substitution patterns, used in various chemical applications.

N,N’-Dimethylurea: A symmetric dimethylurea used in the synthesis of heterocyclic compounds and as a reagent in organic chemistry.

Uniqueness

Fenuron-d5 is unique due to the presence of deuterium atoms, which impart enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Propiedades

IUPAC Name |

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)